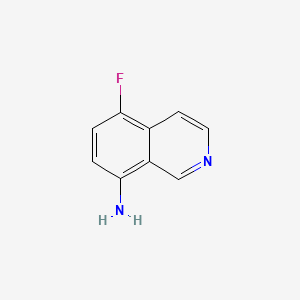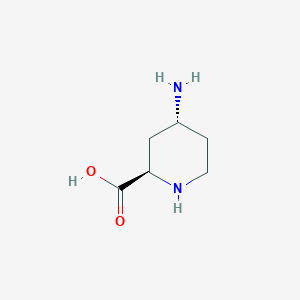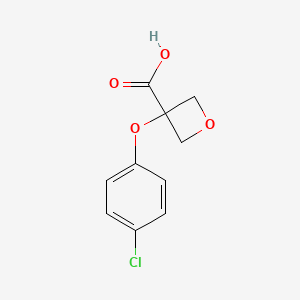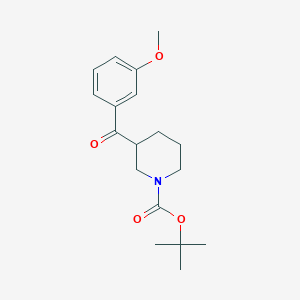
1-(2-Bromo-4-fluoro-5-methylphenyl)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromo-4-fluoro-5-methylphenyl)methanamine hydrochloride is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of a bromine, fluorine, and methyl group attached to a benzene ring, along with a methanamine group. The hydrochloride salt form enhances its solubility in water, making it useful in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-4-fluoro-5-methylphenyl)methanamine hydrochloride typically involves a multi-step process:
Bromination: The starting material, 4-fluoro-2-methylbenzene, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to form 2-bromo-4-fluoro-5-methylbenzene.
Amination: The brominated compound is then subjected to a nucleophilic substitution reaction with methanamine under basic conditions to introduce the methanamine group.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors are employed for bromination and amination steps.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Bromo-4-fluoro-5-methylphenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or thiolate ions.
Oxidation: The methanamine group can be oxidized to form corresponding imines or nitriles.
Reduction: The aromatic ring can undergo hydrogenation to form cyclohexyl derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.
Major Products:
Substitution: Formation of 1-(2-hydroxy-4-fluoro-5-methylphenyl)methanamine.
Oxidation: Formation of 1-(2-bromo-4-fluoro-5-methylphenyl)imine.
Reduction: Formation of 1-(2-bromo-4-fluoro-5-methylcyclohexyl)methanamine.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromo-4-fluoro-5-methylphenyl)methanamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Bromo-4-fluoro-5-methylphenyl)methanamine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It can bind to enzymes or receptors, altering their activity.
Pathways Involved: The compound may modulate signaling pathways by inhibiting or activating key proteins, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
- 1-(2-Bromo-4-fluoro-5-methylphenyl)ethanamine hydrochloride
- 1-(2-Bromo-4-fluoro-5-methylphenyl)propanamine hydrochloride
- 1-(2-Bromo-4-fluoro-5-methylphenyl)butanamine hydrochloride
Uniqueness: 1-(2-Bromo-4-fluoro-5-methylphenyl)methanamine hydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its combination of bromine, fluorine, and methyl groups makes it a valuable compound for targeted research and applications.
Eigenschaften
Molekularformel |
C8H10BrClFN |
|---|---|
Molekulargewicht |
254.53 g/mol |
IUPAC-Name |
(2-bromo-4-fluoro-5-methylphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H9BrFN.ClH/c1-5-2-6(4-11)7(9)3-8(5)10;/h2-3H,4,11H2,1H3;1H |
InChI-Schlüssel |
WNGAUFUCQMKSGW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1F)Br)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2',4',6'-Trimethyl-[1,1'-biphenyl]-4-amine](/img/structure/B13477932.png)
![Tert-butyl 3-formyl-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13477947.png)
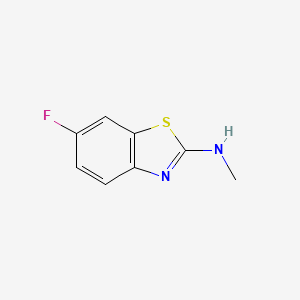

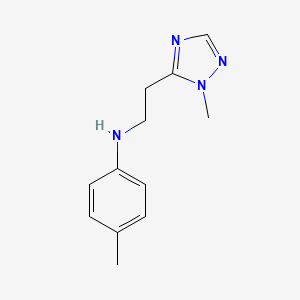

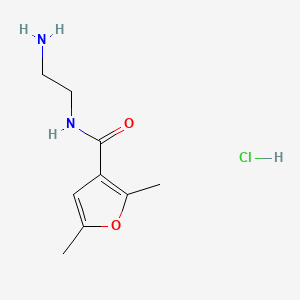

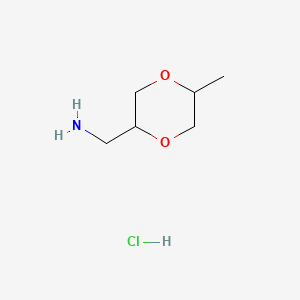
![Ethyl 5-isopropyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13478001.png)
